2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a bicyclic core comprising a thiophene ring fused to a pyrimidin-4(3H)-one scaffold. Key structural features include:
- 3-(3,5-Dimethylphenyl) substituent: A lipophilic aromatic group that may enhance membrane permeability and receptor binding via π-π interactions.
- 2-((2-(azepan-1-yl)-2-oxoethyl)thio) chain: A thioether-linked azepane (7-membered cyclic amide) group, which could improve solubility and metabolic stability compared to smaller cyclic amines.
- 6,7-Dihydrothieno[3,2-d]pyrimidin-4(3H)-one core: A partially saturated bicyclic system that balances rigidity and conformational flexibility for target engagement.
This compound is hypothesized to exhibit biological activity through kinase inhibition or enzyme modulation, though specific targets remain unconfirmed in the provided evidence. Its synthesis likely involves multi-step nucleophilic substitution and cyclocondensation reactions, as seen in analogous thienopyrimidinone derivatives .
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S2/c1-15-11-16(2)13-17(12-15)25-21(27)20-18(7-10-28-20)23-22(25)29-14-19(26)24-8-5-3-4-6-9-24/h11-13H,3-10,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNYIOJAYQTDDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine class. Its unique structural features suggest potential biological activities that warrant detailed investigation. The compound integrates a thieno[3,2-d]pyrimidin-4(3H)-one core with an azepan moiety and a thioether linkage, potentially influencing its reactivity and interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 306.43 g/mol. The presence of various functional groups, including the azepan ring and thioether linkage, may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 306.43 g/mol |
| Core Structure | Thieno[3,2-d]pyrimidin |
| Functional Groups | Azepan, Thioether |
Anticancer Potential
Preliminary studies have indicated that compounds within the thienopyrimidine class exhibit significant anticancer properties. For instance, related compounds have shown inhibitory effects on various cancer cell lines, suggesting that the thienopyrimidine core may be responsible for such activity. The specific structure of this compound might enhance its efficacy against particular cancer types by interacting with cellular pathways involved in proliferation and survival.
The mechanism of action for similar thienopyrimidine derivatives often involves the inhibition of key enzymes or receptors associated with tumor growth. For example:
- Kinase Inhibition : Thienopyrimidines have been shown to inhibit kinases that are crucial for cancer cell signaling pathways.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
Antimicrobial Activity
In addition to anticancer properties, compounds featuring azepan and thienopyrimidine structures have demonstrated antimicrobial activity. The presence of the azepan moiety may enhance their interaction with microbial targets, making them candidates for further pharmacological evaluation.
Case Studies
- In Vivo Studies : A study involving a related thienopyrimidine compound demonstrated significant tumor growth inhibition in xenograft models. The IC50 values for these compounds were reported in the nanomolar range, indicating potent activity against human colon cancer xenografts .
- In Vitro Assays : In vitro studies revealed that derivatives similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
The thieno[3,2-d]pyrimidin-4(3H)-one core differentiates this compound from other analogs:
- Thieno[2,3-d]pyrimidin-4(3H)-ones (e.g., ): These isomers feature a thiophene ring fused at the [2,3-d] position, altering electronic distribution and steric interactions. This positional change may impact binding affinity to enzymes like tyrosine kinases .
Substituent Effects
- 3,5-Dimethylphenyl vs.
- Azepane vs. Smaller Cyclic Amines : The 7-membered azepane ring may offer better conformational flexibility and reduced metabolic oxidation compared to 5-membered pyrrolidine derivatives () .
Physicochemical and Pharmacokinetic Properties
- LogP : Estimated to be higher than ’s ethyl thioacetate derivative due to the 3,5-dimethylphenyl group but lower than tetrahydrobenzo-fused analogs () .
- Metabolic Stability : The azepane group may resist cytochrome P450 oxidation better than smaller amines (e.g., pyrrolidine in ), though this requires experimental validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
